Ethyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetate
Overview
Description
Ethyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetate typically involves the reaction of 2,3-dimethylphenylpiperazine with ethyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the carbon of the ethyl chloroacetate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetate involves its interaction with specific molecular targets in the body. The piperazine ring can interact with various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors. The exact molecular pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]acetic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
This compound is unique due to its specific ester group, which can influence its pharmacokinetic properties and biological activity. The presence of the ethyl ester group can affect the compound’s solubility, stability, and ability to interact with biological targets .
Properties
IUPAC Name |
ethyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-4-20-16(19)12-17-8-10-18(11-9-17)15-7-5-6-13(2)14(15)3/h5-7H,4,8-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTPWKWABPSFDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C2=CC=CC(=C2C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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